Non-D2 Receptor Pharmacology: Ulotaront vs. Standard Antipsychotics
Ulotaront demonstrates negligible binding affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets of all currently marketed antipsychotics [1]. In competitive radioligand binding assays against a panel of over 40 CNS receptors and transporters, ulotaront exhibited no significant displacement (Ki > 10 μM) at D2, 5-HT2A, 5-HT2C, H1, M1-M5, and α1-adrenergic receptors [1]. In contrast, standard second-generation antipsychotics such as risperidone and olanzapine exhibit high-affinity D2 antagonism (Ki values typically in the low nanomolar range, e.g., risperidone Ki = 3-4 nM at D2) and potent 5-HT2A antagonism [2]. Ulotaront instead acts as an agonist at TAAR1 (EC50 = 0.14 μM in human TAAR1-Gα16 CHO cells) and a partial agonist at 5-HT1A (EC50 = 2.3 μM, Emax = 68% relative to 5-HT) [1].
| Evidence Dimension | Receptor binding affinity (Ki) at dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki > 10 μM (negligible binding) |
| Comparator Or Baseline | Standard antipsychotics (risperidone Ki ≈ 3-4 nM; olanzapine Ki ≈ 11-31 nM) |
| Quantified Difference | >1,000-fold lower affinity for D2 compared to standard antipsychotics |
| Conditions | Radioligand binding assays in human recombinant receptors |
Why This Matters
This pharmacological differentiation enables researchers to interrogate antipsychotic-like effects without D2 receptor blockade, a critical tool for studying non-dopaminergic mechanisms of psychosis and for avoiding D2-mediated confounds in preclinical models.
- [1] Dedic N, Jones PG, Hopkins SC, et al. SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. J Pharmacol Exp Ther. 2019;371(1):1-14. View Source
- [2] Miyamoto S, Duncan GE, Marx CE, Lieberman JA. Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs. Mol Psychiatry. 2005;10(1):79-104. View Source
